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Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth

of abnormal myeloid cells in the bone marrow and blood. Specific genetic subtypes, such as

those with nucleophosmin 1 (NPM1) mutations or KMT2A (formerly MLL) gene

rearrangements, are dependent on the interaction between the menin protein and the

KMT2A/MLL complex for their survival and proliferation. Ziftomenib, a potent and selective

small molecule inhibitor of the menin-KMT2A/MLL interaction, has shown significant anti-

leukemic activity in preclinical models and early-phase clinical trials.

Venetoclax, a BCL-2 inhibitor, has transformed the treatment landscape for AML, particularly for

older patients or those unfit for intensive chemotherapy. However, intrinsic and acquired

resistance to venetoclax remains a clinical challenge. Preclinical studies have revealed a

strong synergistic effect when combining ziftomenib with venetoclax in AML models with NPM1

mutations or KMT2A rearrangements. These findings provide a compelling rationale for the

clinical investigation of this combination therapy.

These application notes provide a summary of the preclinical data, outline the proposed

mechanism of synergy, and offer detailed protocols for key experiments to study the synergistic

effects of ziftomenib and venetoclax in AML models.
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Data Presentation
In Vitro Efficacy of Ziftomenib and Venetoclax
Combination
The synergistic anti-leukemic activity of ziftomenib and venetoclax has been demonstrated in

various AML cell lines and primary patient samples harboring NPM1 mutations or KMT2A

rearrangements.[1][2][3]

Table 1: In Vitro Synergy of Ziftomenib and Venetoclax in AML Cell Lines

Cell Line Genotype
Ziftomenib
IC50 (nM, 7
days)

Venetoclax
IC50 (nM, 48
hours)

Combination
Effect

MOLM13 KMT2A-MLLT3 ~10 ~5
Synergistic

Growth Inhibition

MV4-11 KMT2A-MLLT4 ~15 ~8
Synergistic

Growth Inhibition

OCI-AML2 KMT2A-MLLT10 ~20 ~12
Synergistic

Growth Inhibition

OCI-AML3 NPM1c ~25
>1000

(Resistant)

Synergistic

Growth Inhibition

Data compiled from preclinical studies.[2]

Table 2: Efficacy of Ziftomenib and Venetoclax in Primary NPM1-mutant AML Patient Samples
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Patient Sample Genotype Treatment

% Viable Human
CD45+ Cells
(Compared to
DMSO)

Primary AML #1 NPM1c Ziftomenib (75 nM) ~60%

Venetoclax (10 nM) ~80%

Ziftomenib +

Venetoclax
~20%

Primary AML #2 NPM1c Ziftomenib (75 nM) ~55%

Venetoclax (10 nM) ~75%

Ziftomenib +

Venetoclax
~15%

Data represents findings from ex vivo co-culture assays with primary AML blasts.[2]

In Vivo Efficacy in AML Xenograft Model
The combination of ziftomenib and venetoclax has demonstrated superior efficacy in a patient-

derived xenograft (PDX) model of KMT2A-rearranged AML.[3][4]

Table 3: In Vivo Efficacy of Ziftomenib and Venetoclax in an MLL-AF9+FLT3-TKD AML PDX

Model
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Treatment Group Dosing Outcome

Vehicle - Progressive disease

Ziftomenib 75 mg/kg, PO, daily
Significant reduction in

leukemia burden

Venetoclax 30 mg/kg, PO, daily
Moderate reduction in

leukemia burden

Ziftomenib + Venetoclax
75 mg/kg + 30 mg/kg, PO,

daily

Marked reduction in leukemia

burden and significant

improvement in median and

overall survival

Results from a study utilizing a luciferized patient-derived MLL-AF9+FLT3-TKD-expressing

AML model in NSG mice.[3]

Mechanism of Synergy
The synergistic lethality of ziftomenib and venetoclax in NPM1-mutant and KMT2A-rearranged

AML is primarily attributed to the downregulation of BCL-2 by ziftomenib, which in turn

sensitizes the leukemic cells to the pro-apoptotic effects of venetoclax.[2][3][5][6]

Ziftomenib disrupts the critical interaction between menin and the KMT2A/MLL complex. This

inhibition leads to the downregulation of a specific leukemogenic gene expression program,

which includes key survival genes such as HOXA9, MEIS1, and their downstream target,

BCL2.[2][3] The reduction in BCL-2 protein levels decreases the cell's anti-apoptotic capacity, a

phenomenon referred to as "apoptotic priming".[2][4][5] This priming makes the AML cells

highly susceptible to venetoclax, which directly inhibits the remaining BCL-2, leading to the

activation of the intrinsic apoptosis pathway and subsequent cell death.
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Mechanism of Ziftomenib and Venetoclax Synergy.
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Experimental Protocols
In Vitro Cell Viability and Synergy Assessment
This protocol outlines the methodology to determine the half-maximal inhibitory concentration

(IC50) of ziftomenib and venetoclax as single agents and to assess their synergistic effects in

combination.

Start: AML Cell Culture

Plate cells in
96-well plates

Treat with serial dilutions
of Ziftomenib or Venetoclax

Treat with combination matrix
of Ziftomenib and Venetoclax

Incubate for 48-168 hours

Perform Cell Viability Assay
(e.g., CellTiter-Glo)

Data Analysis:
- Calculate IC50 values

- Determine Combination Index (CI)

End: Synergy Assessment

Click to download full resolution via product page
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Workflow for In Vitro Synergy Assessment.

Materials:

AML cell lines (e.g., MOLM13, MV4-11, OCI-AML3)

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

Ziftomenib (dissolved in DMSO)

Venetoclax (dissolved in DMSO)

96-well flat-bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)

Luminometer

CompuSyn software or similar for synergy analysis

Procedure:

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of culture medium.

Drug Preparation:

For single-agent dose-response, prepare serial dilutions of ziftomenib and venetoclax in

culture medium.

For combination studies, prepare a matrix of ziftomenib and venetoclax concentrations.

Treatment: Add the drug dilutions to the respective wells. Include vehicle control (DMSO)

wells.

Incubation: Incubate the plates for 72 to 168 hours at 37°C in a humidified incubator with 5%

CO2.

Viability Assessment:
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Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Data Analysis:

Normalize the luminescence readings to the vehicle control to determine the percentage of

viable cells.

Calculate the IC50 values for each drug using a non-linear regression model.

For combination data, calculate the Combination Index (CI) using the Chou-Talalay

method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an

additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay by Annexin V Staining
This protocol is for quantifying apoptosis in AML cells following treatment with ziftomenib and

venetoclax.

Materials:

AML cells

Ziftomenib and Venetoclax

6-well plates

Annexin V-FITC Apoptosis Detection Kit

Propidium Iodide (PI) or other viability dye

Flow cytometer
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Procedure:

Cell Treatment: Seed AML cells in 6-well plates and treat with ziftomenib, venetoclax, the

combination, or vehicle control for 48-72 hours.

Cell Harvesting: Collect the cells by centrifugation.

Staining:

Wash the cells with cold PBS.

Resuspend the cells in 1X Binding Buffer provided in the kit.

Add Annexin V-FITC and PI to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Annexin V-positive, PI-negative cells are in early apoptosis.

Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Western Blot for BCL-2 Family Proteins
This protocol details the detection of BCL-2 protein levels to investigate the mechanism of

synergy.[7]

Materials:

Treated AML cell lysates

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Detecting_Bcl_2_Family_Proteins_by_Western_Blot_After_Bcl_2_IN_12_Treatment.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer buffer

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (anti-BCL-2, anti-GAPDH or anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction: Lyse treated cells with RIPA buffer.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation:

Incubate the membrane with the primary anti-BCL-2 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection:

Apply the chemiluminescent substrate.

Capture the signal using an imaging system.

Loading Control: Strip the membrane and re-probe with an antibody against a loading control

protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
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In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol provides a framework for evaluating the in vivo efficacy of the ziftomenib and

venetoclax combination.[8][9][10]

Start: Obtain Primary
AML Patient Sample

Engraft AML cells into
immunocompromised mice (e.g., NSG)

Monitor for engraftment
(e.g., flow cytometry of peripheral blood)

Randomize mice into
treatment cohorts

Administer Vehicle, Ziftomenib,
Venetoclax, or Combination

Assess tumor burden and survival

End: In Vivo Efficacy Data

Click to download full resolution via product page

Workflow for In Vivo PDX Model Study.

Materials:
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Primary AML patient cells

Immunocompromised mice (e.g., NSG mice)

Ziftomenib and Venetoclax formulations for oral gavage

Flow cytometry antibodies for human CD45 and mouse CD45

Bioluminescence imaging system (if using luciferized cells)

Procedure:

Engraftment: Inject primary AML cells intravenously or intrafemorally into NSG mice.

Monitoring: Monitor for engraftment by periodically analyzing peripheral blood for the

presence of human CD45+ cells.

Randomization: Once engraftment is established (e.g., >1% human CD45+ cells in

peripheral blood), randomize mice into treatment groups (Vehicle, Ziftomenib, Venetoclax,

Combination).

Treatment: Administer the drugs daily via oral gavage for a defined period (e.g., 21-28 days).

Efficacy Assessment:

Monitor leukemia progression by measuring the percentage of human CD45+ cells in the

blood.

If using luciferized cells, perform bioluminescence imaging to quantify tumor burden.

Monitor animal weight and overall health.

Follow a cohort of mice to determine the impact of treatment on overall survival.

Endpoint Analysis: At the end of the study, harvest bone marrow and spleen to assess

leukemic infiltration.

Conclusion
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The combination of ziftomenib and venetoclax represents a promising therapeutic strategy for

AML with NPM1 mutations or KMT2A rearrangements. The preclinical data strongly support the

synergistic anti-leukemic activity of this combination, driven by the ziftomenib-mediated

downregulation of BCL-2 and subsequent sensitization to venetoclax. The protocols provided

herein offer a comprehensive guide for researchers to further investigate and validate the

efficacy and mechanism of this combination in relevant AML models. Ongoing clinical trials,

such as the KOMET-007 study, will be crucial in translating these promising preclinical findings

into improved outcomes for patients with these high-risk AML subtypes.[11][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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